

lapatinib tosylate stability and storage conditions

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Compound of Interest		
Compound Name:	Lapatinib tosylate	
Cat. No.:	B14882462	Get Quote

Lapatinib Tosylate Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of **lapatinib tosylate**.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **lapatinib tosylate** powder?

For long-term storage, **lapatinib tosylate** powder should be stored at temperatures ranging from -20°C to 2-8°C.[1] It is crucial to protect the compound from light and moisture. Some suppliers also recommend storing it under an inert gas, such as nitrogen.[2]

Q2: How should I store solutions of lapatinib tosylate?

Stock solutions of **lapatinib tosylate** can be stored under the following conditions:

- -80°C for up to 1 year.
- -20°C for up to 1 month.

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.

Q3: What is the shelf life of **lapatinib tosylate**?



When stored as a powder at -20°C, **lapatinib tosylate** has a shelf life of approximately 3 years. The retest period for the active substance is typically 24 months when stored at 30°C and 65% or 75% relative humidity.[3]

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Unexpected degradation of solid lapatinib tosylate	Improper storage conditions (exposure to light, moisture, or high temperatures).	Ensure the compound is stored in a tightly sealed container, protected from light, and at the recommended low temperature. Consider storing under an inert atmosphere.
Precipitation of lapatinib tosylate in aqueous solution	Low aqueous solubility, especially at neutral to alkaline pH.	Lapatinib tosylate is a weakly basic compound with pH-dependent solubility.[4] For experimental use, consider dissolving it in an appropriate organic solvent like DMSO before further dilution in aqueous media.
Inconsistent results in cell- based assays	Degradation of lapatinib tosylate in culture media.	Prepare fresh dilutions of lapatinib tosylate from a frozen stock solution for each experiment. Minimize the exposure of the compound to light and elevated temperatures during experimental setup.
Appearance of unknown peaks in HPLC analysis	Degradation of the compound due to stress factors.	Refer to the forced degradation data below to identify potential degradation products. Ensure the analytical method is stability-indicating.



Stability Data Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The table below summarizes the degradation of **lapatinib tosylate** under various stress conditions.

Stress Condition	Reagent/Co ndition	Temperatur e	Duration	Degradatio n (%)	Reference
Acid Hydrolysis	0.1 M HCl	80°C	2 hours	8.44	[5]
Base Hydrolysis	0.1 M NaOH	80°C	30 minutes	19.58	[6]
Oxidative	3% H ₂ O ₂	Room Temperature	1 hour	18.87	[5]
Thermal	Dry Heat	105°C	24 hours	Significant	[7]
Photolytic	UV Light (254 nm)	Ambient	24 hours	Significant	[8]

Experimental Protocols Stability-Indicating HPLC Method

This section outlines a typical experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method used to analyze **lapatinib tosylate** and its degradation products.[7][8][9]

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of lapatinib in the presence of its degradation products.

Materials and Reagents:

Lapatinib tosylate reference standard



- Acetonitrile (HPLC grade)
- Ammonium formate (AR grade)
- Milli-Q water
- Hydrochloric acid (AR grade)
- Sodium hydroxide (AR grade)
- Hydrogen peroxide (30%, AR grade)

Chromatographic Conditions:

- Column: Zorbax Eclipse C18 (3.5 μm, 100 × 4.6 mm)[7]
- Mobile Phase A: 10 mM Ammonium formate in water (pH 4.5)[7]
- Mobile Phase B: Acetonitrile[7]
- Gradient Program: A suitable gradient program to ensure separation of the parent drug and all degradation products.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 261 nm[7]
- Injection Volume: 5 μL[7]

Procedure:

- Standard Solution Preparation: Prepare a stock solution of **lapatinib tosylate** in a suitable solvent (e.g., DMSO) and dilute with the mobile phase to a known concentration.
- Forced Degradation Sample Preparation:
 - Acid Degradation: Reflux lapatinib tosylate with 0.1 M HCl.

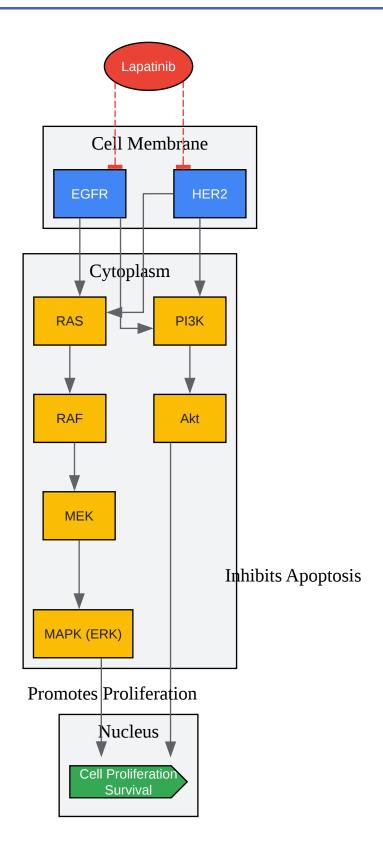


- Base Degradation: Reflux lapatinib tosylate with 0.1 M NaOH.
- Oxidative Degradation: Treat lapatinib tosylate with 3% H₂O₂.
- Thermal Degradation: Expose solid lapatinib tosylate to dry heat.
- Photolytic Degradation: Expose a solution of **lapatinib tosylate** to UV light.
- Analysis: Inject the standard and degraded samples into the HPLC system and record the chromatograms.
- Method Validation: Validate the method as per ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations Lapatinib Signaling Pathway

Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2).[2] This inhibition blocks downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.





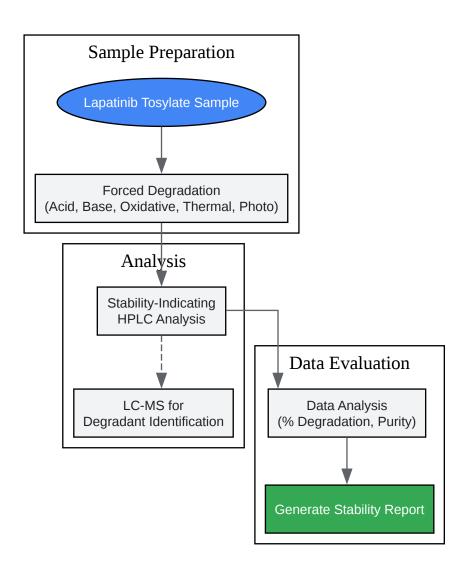
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Caption: Lapatinib inhibits EGFR and HER2 signaling pathways.



Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of **lapatinib tosylate**.



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